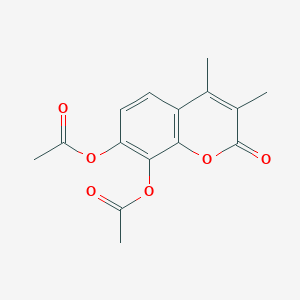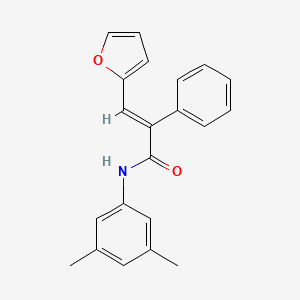![molecular formula C16H17N3O3 B5822151 N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5822151.png)
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" in scientific literature. In
Mécanisme D'action
The mechanism of action of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer cell growth and neurodegeneration. Additionally, it has been shown to modulate the immune system and enhance the body's natural defense mechanisms against cancer and neurodegeneration.
Biochemical and Physiological Effects:
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (cell death) and inhibit cell proliferation. It can also enhance the effectiveness of chemotherapy drugs by inhibiting drug resistance mechanisms in cancer cells.
In neurodegenerative diseases, Compound X can protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases. It can also improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective and efficient compound for research purposes. Additionally, it has shown promising results in various areas of research, making it a valuable tool for scientists.
However, one of the limitations of using Compound X in lab experiments is its potential toxicity. Studies have shown that high doses of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide can cause liver and kidney damage in animals. Therefore, it is important to use appropriate safety measures and dosage levels when working with this compound.
Orientations Futures
There are many future directions for research on N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. One area of research is in the development of new cancer therapies that incorporate Compound X as an adjuvant treatment. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Another future direction for research is in the development of new synthetic methods for N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide. This could lead to more efficient and cost-effective methods for producing this compound, making it more accessible for research purposes.
Conclusion:
In conclusion, N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for large-scale production, making it a cost-effective and efficient tool for scientists. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Méthodes De Synthèse
The synthesis method of N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide involves the reaction of 4-pyridinecarboximidamide with 2-methylphenol and propionyl chloride in the presence of a base catalyst such as triethylamine. The reaction proceeds under mild conditions and yields a high purity product. The synthesis method has been optimized for large-scale production, making it a cost-effective and efficient method for obtaining N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide.
Applications De Recherche Scientifique
N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has shown potential applications in various fields of scientific research. One of the primary areas of research is in the field of cancer treatment. Studies have shown that Compound X has anti-tumor effects and can inhibit the growth of cancer cells. Additionally, it has been shown to enhance the effectiveness of chemotherapy drugs, making it a promising adjuvant therapy for cancer treatment.
Another area of research where N'-{[2-(2-methylphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide has shown potential is in the treatment of neurodegenerative diseases. Studies have shown that Compound X can protect neurons from damage and delay the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(2-methylphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-5-3-4-6-14(11)21-12(2)16(20)22-19-15(17)13-7-9-18-10-8-13/h3-10,12H,1-2H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVVEVYRHNFBNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(C)C(=O)ON=C(C2=CC=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OC(C)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(4-chlorobenzoyl)amino]benzoate](/img/structure/B5822087.png)
![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)
![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)
![3,5-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5822118.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B5822132.png)
![5-(4-chlorophenyl)-4-(1H-imidazol-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B5822134.png)
![4-chloro-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5822140.png)

![N'-[(2-phenoxybutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5822143.png)

![N-(4-methoxybenzylidene)-3-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5822157.png)